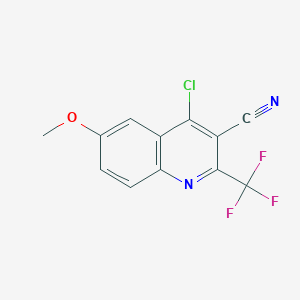

![molecular formula C11H11N3O3 B1598882 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 210159-13-0](/img/structure/B1598882.png)

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole family . Triazoles are nitrogen-embedded heterocycles that have gained considerable attention in the pharmaceutical industry and academia . They are not found in nature but have a wide range of medicinal applications against various malignant cells, microorganisms, and viruses .

Synthesis Analysis

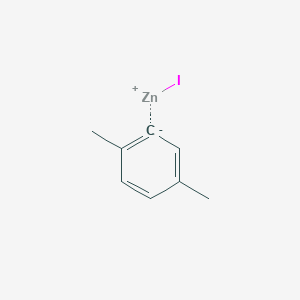

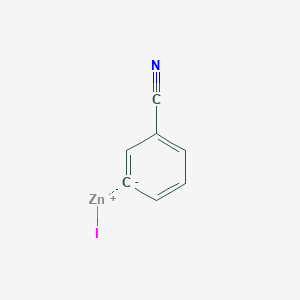

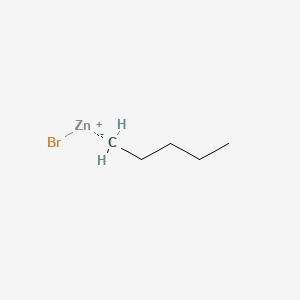

The synthesis of 1,2,3-triazoles can be achieved through ‘click’ chemistry, which involves ruthenium- or copper-catalysis between azides and terminal alkynes by cycloaddition reactions . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis

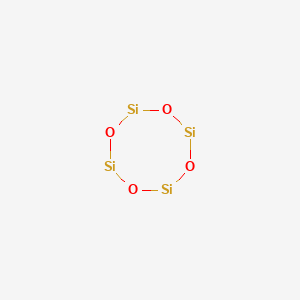

Triazoles are five-membered heterocycles embedded with three consecutive nitrogen atoms . They have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .Chemical Reactions Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been extensively used as a linker and a functional moiety . The carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range .Physical And Chemical Properties Analysis

Triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character . These properties enhance their aptitude and solubility to interact with biomolecular targets and make them highly stable to metabolic degradation .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

1,2,3-Triazoles are known for their broad applications in drug discovery due to their unique properties. They can serve as core molecules for the design and synthesis of various therapeutically interesting drug candidates such as analgesics, antimicrobials, antioxidants, anti-inflammatory agents, diuretics, anticancer, anticonvulsants, antidiabetics, and antimigraine agents .

Organic Synthesis

These compounds play a significant role in organic synthesis, acting as intermediates in the creation of more complex chemical structures. They are often used in reactions like the Suzuki coupling .

Wirkmechanismus

Target of Action

The primary target of 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is the xanthine oxidase (XO) enzyme . This enzyme plays a crucial role in the metabolism of purines in the body, converting hypoxanthine to xanthine and xanthine to uric acid . Inhibition of this enzyme can help manage conditions like gout, where there is an overproduction of uric acid .

Mode of Action

The compound interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . It is suggested that the compound acts as a mixed-type inhibitor of xanthine oxidase .

Biochemical Pathways

By inhibiting xanthine oxidase, the compound affects the purine degradation pathway . This results in decreased conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body . High levels of uric acid can lead to conditions like gout and kidney stones .

Result of Action

The inhibition of xanthine oxidase by the compound leads to a decrease in uric acid production . This can help manage conditions associated with high uric acid levels, such as gout and kidney stones .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIJXIDIHIYINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424641 | |

| Record name | 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | |

CAS RN |

210159-13-0 | |

| Record name | 1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210159-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

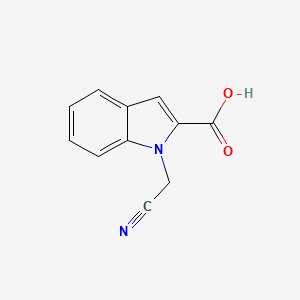

![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)

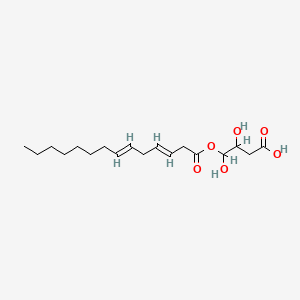

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)

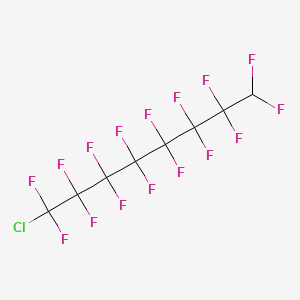

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)